molecular formula C23H27N3O4S B2515859 1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate CAS No. 892271-62-4

1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B2515859
CAS No.: 892271-62-4
M. Wt: 441.55
InChI Key: HOYMPTHBCVYMBJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate can be compared with other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Used to treat schizophrenia and bipolar disorder.

Properties

IUPAC Name

dimethyl 2-[[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-15-6-5-7-20(16(15)2)25-10-12-26(13-11-25)23(31)24-19-14-17(21(27)29-3)8-9-18(19)22(28)30-4/h5-9,14H,10-13H2,1-4H3,(H,24,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYMPTHBCVYMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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